1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride involves several steps. One common method includes the reaction of 3-phenylpropylamine with benzo[c]thiophene derivatives under specific conditions . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Compared to these compounds, 1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties .
Properties
CAS No. |
26106-03-6 |
---|---|
Molecular Formula |
C20H26ClNS |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
dimethyl-[3-(3-methyl-1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H25NS.ClH/c1-16-18-12-7-8-13-19(18)20(22-16,14-9-15-21(2)3)17-10-5-4-6-11-17;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H |
InChI Key |
XBCVYOJGISSVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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